(5E,7E,9S,11E,14E)-9-hydroxyicosa-5,7,11,14-tetraenoic acid

Description

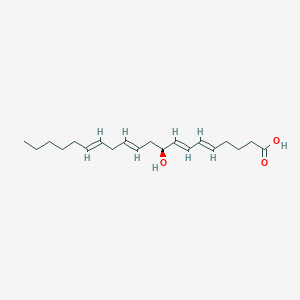

(5E,7E,9S,11E,14E)-9-Hydroxyicosa-5,7,11,14-tetraenoic acid (9-HETE) is a monohydroxy fatty acid derived from the oxidation of arachidonic acid (C20:4 ω-6). Its structure features a 20-carbon chain with four conjugated double bonds (5E,7E,11E,14E) and a hydroxyl group at the C9 position in the S-configuration . This compound is generated enzymatically via lipoxygenase (LOX) pathways or non-enzymatically through free radical-mediated peroxidation of arachidonic acid .

9-HETE is implicated in inflammatory responses, acting as a chemotactic agent for human neutrophils, though its potency is lower compared to 5-HETE and 8-HETE . It also serves as a precursor for specialized pro-resolving lipid mediators (SPMs) and is associated with oxidative stress markers in pathological conditions like atherosclerosis .

Properties

Molecular Formula |

C20H32O3 |

|---|---|

Molecular Weight |

320.5 g/mol |

IUPAC Name |

(5E,7E,9S,11E,14E)-9-hydroxyicosa-5,7,11,14-tetraenoic acid |

InChI |

InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-10-13-16-19(21)17-14-11-9-12-15-18-20(22)23/h6-7,9-11,13-14,17,19,21H,2-5,8,12,15-16,18H2,1H3,(H,22,23)/b7-6+,11-9+,13-10+,17-14+/t19-/m0/s1 |

InChI Key |

KATOYYZUTNAWSA-IOVBKXKGSA-N |

Isomeric SMILES |

CCCCC/C=C/C/C=C/C[C@@H](/C=C/C=C/CCCC(=O)O)O |

Canonical SMILES |

CCCCCC=CCC=CCC(C=CC=CCCCC(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Chemical Structure and Properties

The compound (5E,7E,9S,11E,14E)-9-hydroxyicosa-5,7,11,14-tetraenoic acid has the following characteristics:

- Molecular formula: C20H32O3

- Molecular weight: Approx. 320.5 g/mol

- Structural features: Four conjugated trans double bonds at positions 5, 7, 11, and 14, and a stereospecific hydroxy group at carbon 9 with S-configuration.

- IUPAC name: this compound

- SMILES notation: CCCCC/C=C\C/C=C\C=C\C=C\CC@HO

This compound belongs to the class of hydroxyeicosatetraenoic acids (HETEs), which are metabolites of polyunsaturated fatty acids such as arachidonic acid.

Preparation Methods

Preparation of this compound typically involves two main approaches: enzymatic synthesis and chemical synthesis. Both methods require control over stereochemistry and double bond configuration.

Enzymatic Preparation

Enzymatic methods utilize specific oxygenases or epoxidases that act on polyunsaturated fatty acid substrates to introduce hydroxy groups regio- and stereospecifically.

Omega-3 Epoxidase Catalysis : According to a patent (EP2607358A1), enzymatic conversion of omega-3 fatty acids using ω3 epoxidases can yield hydroxylated metabolites with defined stereochemistry. This involves contacting the enzyme with monohydroxy fatty acids, which can be further processed to yield hydroxyicosatetraenoic acids with specific double bond configurations and hydroxy positions.

Lipoxygenase Pathway : Lipoxygenase enzymes catalyze the stereospecific insertion of oxygen into polyunsaturated fatty acids, generating hydroperoxy intermediates that can be reduced to hydroxy derivatives. This pathway is commonly used in biological systems to produce HETEs and related compounds.

Biosynthetic Extraction : Some marine organisms and plants produce hydroxy polyunsaturated fatty acids naturally, which can be isolated and purified. For example, red algae Rhodymenia pertusa produces hydroxylated eicosatetraenoic acids with similar structures.

Chemical Synthesis

Chemical synthesis involves multi-step organic reactions to construct the polyunsaturated carbon chain with the correct geometry and introduce the hydroxy group at the 9-position with the desired stereochemistry.

Starting Materials : Common starting materials include commercially available polyunsaturated fatty acids such as arachidonic acid or derivatives thereof.

Selective Hydroxylation : Hydroxylation at the 9-position can be achieved using regioselective oxidation methods, such as:

Sharpless asymmetric epoxidation followed by regioselective ring opening to introduce the hydroxy group with stereocontrol.

Use of chiral catalysts or reagents that favor the formation of the S-configuration hydroxy group.

Double Bond Configuration Control : The trans (E) configuration of the double bonds at positions 5, 7, 11, and 14 is maintained or introduced through selective isomerization or coupling reactions.

Purification and Characterization : The final product is purified using chromatographic techniques such as HPLC and characterized by NMR, MS, and IR spectroscopy to confirm structure and stereochemistry.

Table 1: Summary of Chemical Synthesis Steps

| Step | Reaction Type | Purpose | Notes |

|---|---|---|---|

| 1 | Chain elongation or coupling | Assemble C20 polyunsaturated backbone | Use of Wittig or Horner-Wadsworth-Emmons reactions for double bonds |

| 2 | Selective epoxidation | Introduce epoxide at 9-position | Sharpless asymmetric epoxidation preferred |

| 3 | Epoxide ring opening | Convert epoxide to 9-hydroxy group | Regioselective nucleophilic attack |

| 4 | Isomerization | Ensure E-configuration of double bonds | Catalytic or thermal isomerization |

| 5 | Purification | Isolate pure compound | HPLC or preparative TLC |

Comparative Analysis of Methods

| Method | Advantages | Limitations | Typical Yield |

|---|---|---|---|

| Enzymatic Synthesis | High stereospecificity, mild conditions | Requires enzyme availability, scale-up issues | Moderate to high (40-70%) |

| Chemical Synthesis | Flexibility in modifications, scalable | Multi-step, requires careful stereocontrol | Moderate (30-60%) |

| Biosynthetic Extraction | Natural stereochemistry, less synthetic effort | Low yield, complex purification | Low (<10%) |

Research Findings on Preparation

A 2011 patent (EP2607358A1) describes enzymatic production of hydroxylated metabolites from omega-3 fatty acids using ω3 epoxidase, which can be adapted for the synthesis of this compound.

Studies on lipoxygenase-mediated hydroxylation reveal that regio- and stereospecific hydroxylation at the 9-position can be achieved, producing compounds with biological activity relevant to inflammation.

Chemical synthesis protocols reported in the literature emphasize the use of asymmetric epoxidation and regioselective ring opening to control stereochemistry of the hydroxy group.

Marine-derived sources such as Rhodymenia pertusa have been identified as natural producers of hydroxylated polyunsaturated fatty acids, providing potential biotechnological routes for production.

Analytical Methods for Verification

To verify the identity and purity of the synthesized compound, the following analytical techniques are employed:

| Technique | Purpose | Data Obtained |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Structure elucidation, stereochemistry confirmation | Chemical shifts, coupling constants, stereochemical assignments |

| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern | Molecular ion peak, fragmentation ions |

| Infrared Spectroscopy (IR) | Functional group identification | Hydroxy group, carboxylic acid bands |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and isolation | Retention time, peak purity |

| Optical Rotation | Stereochemical purity | Specific rotation values indicating S-configuration |

Chemical Reactions Analysis

Types of Reactions

(5E,7E,9S,11E,14E)-9-hydroxyicosa-5,7,11,14-tetraenoic acid can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of different oxidized derivatives, which may have distinct biological activities.

Reduction: Reduction reactions can convert the hydroxy group to other functional groups, altering the compound’s properties.

Substitution: Substitution reactions can introduce new functional groups into the molecule, potentially enhancing its activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and pH levels to optimize the reaction efficiency.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield hydroperoxides, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(5E,7E,9S,11E,14E)-9-hydroxyicosa-5,7,11,14-tetraenoic acid has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

Biology: The compound is studied for its role in cellular signaling pathways and its effects on various biological processes.

Medicine: Research focuses on its potential therapeutic applications, including anti-inflammatory and anti-cancer properties.

Industry: It is used in the development of new pharmaceuticals and as a precursor for the synthesis of other biologically active compounds.

Mechanism of Action

The mechanism of action of (5E,7E,9S,11E,14E)-9-hydroxyicosa-5,7,11,14-tetraenoic acid involves its interaction with specific molecular targets, such as enzymes and receptors involved in inflammatory pathways. The compound can modulate the activity of these targets, leading to changes in cellular responses and physiological effects. Key pathways include the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory signaling cascades.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of HETEs

HETEs are hydroxy-eicosatetraenoic acids differing in hydroxyl group position and double-bond geometry. Key analogs include:

Key Differences :

- Double-Bond Geometry : 9-HETE has a fully conjugated E,E,E,E system, whereas 5-HETE and 15-HETE retain Z-configured double bonds critical for leukotriene synthesis .

- Biological Roles : 5-HETE and 12-HETE are pro-inflammatory, while 15-HETE and 9-HETE exhibit mixed or regulatory roles .

Dihydroxy and Epoxy Derivatives

Compounds with additional hydroxyl groups or epoxide structures show distinct bioactivities:

Key Differences :

- Functional Complexity: Di- and tri-hydroxylated derivatives (e.g., LTB4, LXA4) have enhanced receptor specificity compared to monohydroxy HETEs .

- Stereochemistry : The S-configuration of 9-HETE’s hydroxyl group contrasts with the R-configuration in LXA4, influencing ligand-receptor interactions .

Acylcarnitine Conjugates

9-HETE can esterify with carnitine to form (5E,7Z,11Z,14Z)-9-hydroxyicosa-5,7,11,14-tetraenoylcarnitine, a long-chain acylcarnitine facilitating mitochondrial β-oxidation . This distinguishes it from free HETEs, which primarily act as signaling molecules.

Biological Activity

(5E,7E,9S,11E,14E)-9-hydroxyicosa-5,7,11,14-tetraenoic acid (often referred to as 9-HEPE) is a hydroxyeicosapentaenoic acid (HEPE), a class of bioactive lipids derived from eicosapentaenoic acid (EPA). This compound is notable for its diverse biological activities and potential therapeutic applications.

- Chemical Formula : C20H30O3

- Molecular Weight : 318.45 g/mol

- IUPAC Name : this compound

- CAS Registry Number : Not available

- Structure : Contains multiple double bonds and a hydroxyl group which contribute to its biological reactivity.

Biological Activities

9-HEPE exhibits several biological activities that are critical in various physiological and pathological processes:

-

Anti-inflammatory Effects :

- 9-HEPE has been shown to modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines. This activity is particularly relevant in conditions such as arthritis and cardiovascular diseases.

- In a study involving macrophages, 9-HEPE reduced the secretion of TNF-alpha and IL-6 upon stimulation with lipopolysaccharides (LPS) .

-

Neuroprotective Properties :

- Research indicates that 9-HEPE may protect neuronal cells from oxidative stress. It enhances the survival of neurons under conditions that typically induce apoptosis .

- In animal models of neurodegenerative diseases, administration of 9-HEPE resulted in improved cognitive functions and reduced neuroinflammation .

- Cardiovascular Benefits :

- Antioxidant Activity :

Case Study 1: Anti-inflammatory Mechanisms

A study conducted on human monocytes demonstrated that treatment with 9-HEPE significantly downregulated the expression of COX-2 and iNOS genes involved in inflammatory pathways. This suggests a potential role for 9-HEPE in managing chronic inflammatory diseases .

Case Study 2: Neuroprotection in Alzheimer's Disease

In a mouse model of Alzheimer's disease, administration of 9-HEPE was found to decrease amyloid-beta plaque formation and improve memory deficits. The mechanism was linked to the modulation of neuroinflammatory pathways and enhanced neuronal survival .

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.